molecular formula C18H19NO3 B1199198 (+)-Stepharine

(+)-Stepharine

Cat. No. B1199198
M. Wt: 297.3 g/mol
InChI Key: OGJKMZVUJJYWKO-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stepharine is an isoquinoline alkaloid with formula C18H19NO3 that is isolated from several species of Stephania. It has a role as a plant metabolite. It is an aromatic ether, a secondary amino compound, an azaspiro compound, an enone, an isoquinoline alkaloid and an organic heterotetracyclic compound.

Scientific Research Applications

Neuroprotective and Anti-Neuroinflammatory Effects

  • Stepharine, an alkaloid extracted from Stephania japonica, has shown potential in preventing ischemic stroke. It exhibits strong inhibitory effects on microglial overactivation, crucial in the pathogenesis of ischemic stroke. In vivo and in vitro studies have demonstrated its efficacy in reducing neurological deficits, brain water content, cerebral infarct volume, and suppressing microglial overactivation via the TLR4/NF-κB pathway, suggesting its potential as a therapeutic agent for ischemic stroke treatment (Hao et al., 2020).

Distribution and Biosynthesis in Plant Tissues

  • The spatial distribution and biosynthesis of stepharine in Stephania glabra have been studied at cellular and organ levels. This research found that stepharine biosynthesis is highly regulated temporally and spatially during plant development. Specialized cell sites such as vascular tissues, laticifers, and parenchymal cells are adapted to accumulate alkaloids, providing insights into the development of bioengineering strategies for enhancing alkaloid production (Gorpenchenko et al., 2019).

Pharmacokinetics in Animal Models

  • A study developed a sensitive mass spectrometry method for quantifying stepharine in rabbit plasma, providing valuable pharmacokinetic data. This research offers insights into the distribution and clearance of stepharine in the body, essential for understanding its therapeutic potential and guiding future research (Kopylov et al., 2014).

properties

Product Name

(+)-Stepharine

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one

InChI

InChI=1S/C18H19NO3/c1-21-14-9-11-5-8-19-13-10-18(6-3-12(20)4-7-18)16(15(11)13)17(14)22-2/h3-4,6-7,9,13,19H,5,8,10H2,1-2H3/t13-/m1/s1

InChI Key

OGJKMZVUJJYWKO-CYBMUJFWSA-N

Isomeric SMILES

COC1=C(C2=C3[C@@H](CC24C=CC(=O)C=C4)NCCC3=C1)OC

Canonical SMILES

COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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